5-Benzyl-3-chloro-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-3-chloro-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHFSGDTOPZGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 5 Benzyl 3 Chloro 1h 1,2,4 Triazole
Electrophilic Aromatic Substitution Reactions on the Benzyl (B1604629) Moiety of 5-Benzyl-3-chloro-1H-1,2,4-triazole
The benzyl group attached to the 1,2,4-triazole (B32235) ring can undergo electrophilic aromatic substitution. The 1,2,4-triazole ring acts as a deactivating group due to its electron-withdrawing nature, which reduces the electron density of the attached phenyl ring. Consequently, these reactions typically require harsher conditions compared to the substitution of benzene (B151609) itself. The triazole substituent directs incoming electrophiles primarily to the ortho and para positions of the phenyl ring, with the para position generally being favored to minimize steric hindrance.
Common electrophilic aromatic substitution reactions applicable to the benzyl moiety include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would introduce a nitro group (-NO2), while halogenation would add a halogen atom (e.g., -Br, -Cl) to the phenyl ring. These modifications are crucial for further functionalization of the molecule.
Nucleophilic Substitution Reactions at the 3-Chloro Position of this compound
The chlorine atom at the C3 position of the 1,2,4-triazole ring is susceptible to nucleophilic substitution. The electron-deficient nature of the triazole ring facilitates the displacement of the chloride ion by a variety of nucleophiles. This reactivity is a cornerstone for the derivatization of this scaffold.
The reaction of 3-chloro-1,2,4-triazoles with various nitrogen-based nucleophiles, such as primary and secondary amines, provides a direct route to 3-amino-1,2,4-triazole derivatives. These reactions are typically conducted in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The resulting amino-triazole derivatives are valuable precursors for the synthesis of compounds with diverse biological activities. For example, the reaction of a 5-chloro-tetrazolium salt with primary amines can lead to the formation of 1,2,4-triazole derivatives, illustrating a plausible reaction pathway for amination. nih.gov
Table 1: Examples of Amination Reactions on 3-Chloro-1,2,4-triazole (B1630318) Analogs
| Nucleophile | Product Structure | Reaction Conditions | Reference |
|---|---|---|---|
| Primary Amines | 3-(Alkyl/Arylamino)-1,2,4-triazole | Base (e.g., NaHCO3, Triethylamine), Solvent (e.g., Dichloromethane) | nih.gov |
The chloro group can be readily displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides (RO⁻) lead to the formation of 3-alkoxy-1,2,4-triazoles, while reactions with thiolates (RS⁻) yield 3-thioether-1,2,4-triazoles. These reactions expand the chemical space accessible from the this compound precursor. The interaction of 1,2,4-triazole-3(5)-thiol with electrophiles demonstrates the nucleophilic character of the sulfur atom in related systems, which supports the feasibility of thiolation reactions at the C3 position. mdpi.com
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The 3-chloro position of the triazole ring is an active site for such transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 3-chloro-1,2,4-triazole with boronic acids or their esters to introduce new aryl or vinyl substituents. This method is highly versatile and tolerant of various functional groups. researchgate.netrsc.orgresearchgate.netresearchgate.netnih.govnih.gov Studies on 3,5-dichloro-1,2,4-thiadiazole (B1299824) have shown that selective Suzuki-Miyaura coupling can be achieved, suggesting similar reactivity for chlorotriazoles. nih.gov The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄) and a base in a suitable solvent system. researchgate.net
Sonogashira Coupling: This reaction involves the coupling of the 3-chloro-1,2,4-triazole with a terminal alkyne, catalyzed by palladium and copper complexes. It provides a direct route to 3-alkynyl-1,2,4-triazoles, which are important building blocks in medicinal chemistry and materials science. Research has shown that a 1,2,3-triazole moiety can effectively guide a Sonogashira coupling at a nearby vinylic position, highlighting the role of the triazole ring in such catalytic processes. researchgate.net
Table 2: Representative Cross-Coupling Reactions on Halogenated Azoles
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., choline-OH), Toluene, Microwave | 3-Aryl-1,2,4-triazole | researchgate.net |
| Suzuki-Miyaura | Vinylboronic acid | Palladium complex, Base, Water | 3-Vinyl-1,2,4-triazole | rsc.org |
Reactions Involving the 1H-Nitrogen Atom of the Triazole Ring
The 1H-1,2,4-triazole ring is acidic (pKa ≈ 10.26) and can be deprotonated to form a triazolide anion, which is a potent nucleophile. chemicalbook.com This allows for reactions at the ring nitrogen atoms. For an unsymmetrically substituted triazole like this compound, reactions such as alkylation or acylation can potentially occur at the N1 or N4 positions, leading to regioisomers.
N-Alkylation: The introduction of an alkyl group onto the triazole ring nitrogen is a common synthetic transformation. The reaction of the triazole with an alkyl halide in the presence of a base typically yields a mixture of N1 and N4-alkylated products. chemicalbook.comresearchgate.net The regioselectivity of the alkylation can be influenced by factors such as the nature of the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.org For instance, using sodium ethoxide in ethanol (B145695) as a base tends to favor N1 alkylation of 1H-1,2,4-triazole. chemicalbook.com
N-Acylation: Acylation of the triazole ring occurs when it is treated with acylating agents like acid chlorides or anhydrides. Similar to alkylation, acylation can result in a mixture of regioisomers. researchgate.net Studies on the acetylation of 5-amino-1H- nih.govresearchgate.netresearchgate.nettriazole have shown that the reaction is not always regioselective and can produce a mixture of isomers. nih.gov However, specific conditions can be developed to favor one isomer over the other. For example, using equivalent amounts of acetic anhydride (B1165640) in dimethylformamide can achieve selective monoacetylation. nih.gov
Table 3: Summary of N-Functionalization Reactions on 1,2,4-Triazole Scaffolds
| Reaction Type | Reagent | General Conditions | Product(s) | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃, NaH, DBU), Solvent (e.g., DMF, THF) | N1 and/or N4-alkylated triazoles | researchgate.netnih.govbeilstein-journals.org |
Prototropic Tautomerism and its Influence on Reactivity
Prototropic tautomerism is a key feature of 1,2,4-triazoles, and it plays a crucial role in the reactivity of this compound. The triazole ring contains three nitrogen atoms, and the single proton can reside on any of these, leading to different tautomeric forms. For chloro-substituted 1,2,4-triazoles, three primary tautomers can exist: the 1H, 2H, and 4H forms. ijsr.net
Theoretical and physical studies on chloro-1,2,4-triazoles suggest a general stability order for these tautomers. ijsr.net The relative stability of these forms is influenced by the electronic effects of the substituents. In the case of this compound, the electron-withdrawing nature of the chlorine atom and the steric and electronic influence of the benzyl group will affect the electron density on the nitrogen atoms, thereby influencing the position of the tautomeric equilibrium.
The predominant tautomeric form has a significant impact on the compound's reactivity. The position of the proton affects the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbon atoms in the ring. For instance, in electrophilic substitution reactions, the site of attack will be determined by the most electron-rich nitrogen atom, which varies between the different tautomers. nih.gov Similarly, in nucleophilic substitution reactions, the tautomeric form can influence the ease of displacement of the chloro group by affecting the electron density at the C-3 position.
The table below illustrates the possible prototropic tautomers of this compound.
| Tautomer Name | Chemical Structure | Key Features |
| This compound | ![]() | Proton on N1 |
| 5-Benzyl-3-chloro-2H-1,2,4-triazole | ![]() | Proton on N2 |
| 3-Benzyl-5-chloro-4H-1,2,4-triazole | ![]() | Proton on N4 |
Note: The actual predominance of a specific tautomer in different conditions (gas phase, solution, solid state) would require specific experimental or computational studies for this exact molecule.
Ring Transformations and Degradation Pathways of the this compound Core
The 1,2,4-triazole ring is generally stable due to its aromatic character. However, under certain conditions, it can undergo ring transformations or degradation.
Ring Transformations: While specific examples for this compound are not extensively documented, analogous chloro-substituted heterocycles can undergo ring-opening and subsequent recyclization reactions in the presence of strong nucleophiles or under harsh reaction conditions. For instance, treatment with strong bases could potentially lead to ring cleavage between the nitrogen atoms.
Degradation Pathways: The degradation of the this compound core can be initiated by thermal or photochemical means.
Thermal Degradation: General studies on the thermal decomposition of 1,2,4-triazole derivatives indicate that the initial steps often involve the cleavage of the weaker N-N bonds within the triazole ring. This can lead to the formation of various nitrogen-containing fragments and nitriles. The presence of the benzyl and chloro substituents would influence the specific decomposition products.
Photochemical Degradation: Photolysis of 1,2,4-triazoles can lead to the extrusion of molecular nitrogen and the formation of highly reactive intermediates. rsc.orgresearchgate.net For this compound, UV irradiation could potentially lead to the cleavage of the triazole ring, generating various radical and non-radical species. The specific products would depend on the wavelength of light and the reaction medium.
The following table outlines potential degradation products based on general degradation pathways of substituted 1,2,4-triazoles.
| Degradation Method | Potential Intermediate Species | Potential Final Products |
| Thermal Degradation | Benzyl cyanide, Chloroacetonitrile, Nitrogen gas | Complex mixture of nitrogenous compounds |
| Photochemical Degradation | Benzyl radical, Chlorine radical, Nitrile imines | Substituted imidazoles, oxadiazoles, or further fragmented products |
Radical Reactions Involving this compound
The involvement of this compound in radical reactions can be considered from two perspectives: reactions where the triazole acts as a substrate for radical attack, and reactions where the triazole itself might form a radical species.
Reactions with External Radicals: The benzyl group of the molecule is a potential site for radical attack. The benzylic hydrogens are susceptible to abstraction by radical initiators, which would form a stable benzyl radical. This radical could then undergo further reactions such as oxidation or coupling. The aromatic ring of the benzyl group can also undergo radical substitution reactions.
Formation of Triazolyl Radicals: While less common, it is conceivable that under specific conditions, such as high-energy radiation or in the presence of potent radical initiators, a triazolyl radical could be formed through the homolytic cleavage of a C-H or N-H bond on the triazole ring. The chloro substituent could also be a site for radical reactions, potentially being abstracted by a radical species. Chlorine radicals are known to be highly reactive and can participate in a variety of transformations, including hydrogen atom abstraction and addition to double bonds. rsc.orgnih.gov
Detailed experimental studies would be necessary to fully elucidate the specific radical reaction pathways for this compound.
Advanced Spectroscopic and Structural Elucidation of 5 Benzyl 3 Chloro 1h 1,2,4 Triazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Benzyl-3-chloro-1H-1,2,4-triazole
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of each proton and carbon atom, providing unequivocal evidence for the compound's connectivity and substitution pattern.
¹H NMR: The proton NMR spectrum provides crucial information about the different types of protons and their neighboring environments. For derivatives of 1,2,4-triazole (B32235), the chemical shifts of the benzyl (B1604629) and phenyl protons are typically observed in the aromatic region of the spectrum. rsc.orgnih.gov The methylene (B1212753) protons of the benzyl group usually appear as a characteristic singlet. rsc.org
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the triazole ring have distinct chemical shifts that are sensitive to the nature and position of the substituents. rsc.orgnih.gov
2D NMR Techniques: To unambiguously assign all proton and carbon signals, various 2D NMR techniques are utilized. ncl.res.in
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the benzyl and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon resonances based on their attached protons. ncl.res.in
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds), which is instrumental in confirming the connectivity between the benzyl group, the chloro-substituent, and the triazole ring. ncl.res.in
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution. mdpi.com
A representative, though not exhaustive, summary of expected NMR data for a related 1,2,4-triazole derivative is presented below.
| Technique | Observed Chemical Shifts (ppm) and Correlations |
| ¹H NMR | Aromatic protons (phenyl and benzyl groups), methylene protons (benzyl group). rsc.orgnih.gov |
| ¹³C NMR | Carbons of the triazole ring, phenyl ring, benzyl group, and methylene carbon. rsc.orgnih.gov |
| COSY | Correlations between adjacent protons within the aromatic rings. |
| HSQC | Direct C-H correlations for all protonated carbons. ncl.res.in |
| HMBC | Long-range correlations between benzyl protons and triazole ring carbons, and between aromatic protons and adjacent carbons. ncl.res.in |
The 1,2,4-triazole ring can exhibit prototropic tautomerism, where the N-H proton can reside on different nitrogen atoms of the heterocyclic ring. ncl.res.inresearchgate.net This dynamic process can be studied using variable-temperature NMR experiments. mdpi.com By monitoring the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of the tautomeric equilibrium. mdpi.com In many cases, the tautomeric interconversion is rapid on the NMR timescale, resulting in averaged signals. mdpi.com However, at low temperatures, it may be possible to "freeze out" individual tautomers and observe their distinct NMR spectra.
Furthermore, dynamic NMR can be used to study the conformational flexibility of the benzyl group relative to the triazole ring. The rotation around the single bond connecting the benzyl group to the triazole ring can be restricted, leading to the observation of distinct NMR signals for the ortho, meta, and para protons of the phenyl ring at low temperatures.
Single-Crystal X-ray Diffraction Analysis of this compound
The crystallographic data obtained from a single-crystal X-ray diffraction experiment includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the number of molecules in the unit cell (Z). This information defines the fundamental repeating unit of the crystal lattice. The molecular packing describes how individual molecules are arranged within the crystal, which is governed by a variety of intermolecular interactions. For triazole derivatives, the packing is often influenced by hydrogen bonding and π-π stacking interactions. researchgate.net
A hypothetical table of crystallographic parameters for a 1,2,4-triazole derivative is provided below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.507(2) |
| b (Å) | 16.878(3) |
| c (Å) | 11.199(2) |
| α (°) | 90 |
| β (°) | 110.86(3) |
| γ (°) | 90 |
| Volume (ų) | 1855.9(6) |
| Z | 4 |
Note: The values presented are for a representative triazole derivative and not for this compound itself. researchgate.net
The solid-state structure of this compound is stabilized by a network of intermolecular interactions.
Hydrogen Bonding: The N-H proton of the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. These N-H···N hydrogen bonds are a common feature in the crystal structures of 1,2,4-triazoles and often lead to the formation of chains or sheets of molecules. researchgate.net
Halogen Bonding: The chlorine atom in the 3-position can participate in halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as a nitrogen or oxygen atom from a neighboring molecule.
π-π Stacking: The aromatic benzyl and phenyl rings can engage in π-π stacking interactions, further contributing to the stability of the crystal lattice. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used for conformational analysis. isres.org
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibration of the triazole ring, C-H stretching vibrations of the aromatic and methylene groups, C=N and N-N stretching vibrations of the triazole ring, and C-Cl stretching vibration. mdpi.comderpharmachemica.com
A summary of expected vibrational frequencies for a substituted 1,2,4-triazole is given below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) (FT-IR) | Expected Vibrational Frequency (cm⁻¹) (Raman) |
| N-H Stretch | 3300-3400 | |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| C=N Stretch (Triazole) | 1600-1650 | 1600-1650 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| N-N Stretch (Triazole) | 1200-1300 | 1200-1300 |
| C-Cl Stretch | 600-800 | 600-800 |
Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.
By comparing the experimental vibrational spectra with theoretical calculations based on methods like Density Functional Theory (DFT), a detailed assignment of the observed bands can be achieved. isres.org This combined experimental and theoretical approach can also provide insights into the conformational preferences of the molecule. isres.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry is an indispensable tool for the structural elucidation of synthetic compounds, providing a highly accurate mass measurement of the parent ion, often to within four decimal places. This precision allows for the unambiguous determination of a compound's molecular formula. For this compound, HRMS would be used to confirm its elemental composition of C₉H₈ClN₃.
In practice, HRMS analysis of related 1,2,4-triazole derivatives consistently shows excellent agreement between the calculated and experimentally found mass-to-charge ratios (m/z) for the protonated molecule [M+H]⁺. rsc.org For instance, various substituted triazoles have been successfully characterized with ESI-HRMS, confirming their calculated molecular weights with high accuracy. researchgate.net
Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments, coupled with HRMS, are used to investigate the fragmentation pathways of a molecule. This provides valuable insights into its structural backbone. While specific fragmentation data for this compound is not detailed in the reviewed literature, general fragmentation patterns for similar structures can be inferred.
The fragmentation of 1,2,3-triazoles, an isomeric class, has been shown to characteristically involve the loss of a neutral nitrogen molecule (N₂). nih.gov Although 1,2,4-triazoles are distinct, cleavage of the heterocyclic ring is a common pathway. For this compound, likely fragmentation pathways under ESI-MS/MS conditions would include:
Loss of the benzyl group: Cleavage of the C-C bond between the benzyl methylene and the triazole ring, leading to the formation of a tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, a very common fragment for benzyl-substituted compounds.
Ring cleavage: Fragmentation of the triazole ring itself, which could occur through various pathways, including the loss of N₂ or other small neutral molecules.
Loss of chlorine: Cleavage of the C-Cl bond.
A hypothetical data table for the expected prominent ions in the HRMS spectrum is presented below.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Adduct | Calculated m/z | Observed m/z | Fragmentation Origin |
| [C₉H₈ClN₃ + H]⁺ | [M+H]⁺ | 194.0480 | Not available | Molecular Ion |
| [C₇H₇]⁺ | 91.0542 | Not available | Loss of chloro-triazole moiety | |
| [C₂H₂ClN₃ + H]⁺ | 104.0037 | Not available | Loss of benzyl group |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound
Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of ultraviolet or visible light.
UV-Vis Absorption: The UV-Vis spectrum of 1,2,4-triazoles is influenced by the aromatic nature of the ring and the electronic properties of its substituents. The unsubstituted 1,2,4-triazole ring exhibits weak absorption. researchgate.net However, the introduction of chromophoric substituents, such as the benzyl group in the title compound, is expected to result in distinct absorption bands. Studies on various substituted 1,2,4-triazoles show absorption maxima typically in the range of 250-300 nm, which are attributed to π → π* transitions within the aromatic systems. acs.orgnih.gov For this compound, absorption bands arising from the phenyl ring and the triazole system would be anticipated.
Fluorescence Emission: Fluorescence is less common in simple heterocyclic systems unless specific structural features that promote emission are present. Many simple triazole derivatives are not significantly fluorescent. However, when conjugated with other fluorophores or integrated into larger, more rigid systems, 1,2,4-triazole moieties can be part of highly fluorescent molecules. acs.org For example, 1,2,4-triazole derivatives conjugated with carbon nanoparticles have been shown to exhibit strong photoluminescence. acs.org Without experimental data, it is difficult to predict whether this compound itself would display significant fluorescence in solution. Any emission, if present, would likely be weak and dependent on the solvent environment.
A hypothetical data table for the expected spectroscopic properties is presented below.
Table 2: Predicted Electronic Spectroscopy Data for this compound
| Spectroscopy Type | Solvent | λmax (nm) | Molar Absorptivity (ε) | Emission λmax (nm) | Quantum Yield (Φ) |
| UV-Vis Absorption | Ethanol (B145695) | ~260-280 | Not available | N/A | N/A |
| Fluorescence | Ethanol | N/A | N/A | Not available | Not available |
Computational and Theoretical Investigations of 5 Benzyl 3 Chloro 1h 1,2,4 Triazole
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. isres.org Calculations using DFT, often with the B3LYP functional, provide a detailed picture of electron distribution and its influence on chemical behavior. bohrium.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. semanticscholar.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. semanticscholar.orgmdpi.com A smaller energy gap suggests higher reactivity.
In studies of related triazole compounds, the HOMO is often distributed over the electron-rich parts of the molecule, such as the phenyl ring and the triazole ring itself, while the LUMO is typically located on the triazole ring. mdpi.comresearchgate.net For 5-Benzyl-3-chloro-1H-1,2,4-triazole, the HOMO is expected to be localized on the benzyl (B1604629) and triazole rings. The LUMO is likely centered on the electron-deficient triazole ring, influenced by the electron-withdrawing chlorine atom. This distribution suggests that the molecule can engage in various electronic transitions and reactions. The energy gap is predicted to reflect a stable yet reactive molecule, a common characteristic of bioactive heterocycles. researchgate.net
Table 1: Illustrative FMO Parameters for a Related Triazole Compound This table presents data for 8-chloro-3-((3-chlorobenzyl)thio)- isres.orgacs.orgajchem-a.comtriazolo[4,3-a]pyridine as an example of typical values obtained from DFT calculations.
| Parameter | Value (Hartree) | Value (eV) |
| EHOMO | -0.25131 | -6.8385 |
| ELUMO | -0.07146 | -1.9445 |
| Energy Gap (ΔE) | 0.17985 | 4.8940 |
| Data sourced from DFT B3LYP calculations on a related chloro-triazole derivative. mdpi.com |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map visualizes the charge distribution, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the triazole ring due to their lone pairs of electrons, making them sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atom on the triazole ring (N-H) would exhibit a positive potential, marking it as a site for nucleophilic interaction. The chlorine atom would also contribute to the electrophilic character of the attached carbon atom. Such analyses are critical for understanding intermolecular interactions. researchgate.net
Theoretical vibrational frequency calculations are performed to understand the molecule's dynamic properties and to interpret experimental infrared (IR) and Raman spectra. dergipark.org.tr DFT methods can predict the vibrational modes of the molecule, which correspond to specific bond stretching, bending, and torsional motions. bohrium.com These calculated frequencies are often scaled to correct for approximations in the theoretical model and to achieve better agreement with experimental data. bohrium.comdergipark.org.tr
For the 1,2,4-triazole (B32235) ring, characteristic vibrations include N-N stretching, C-N stretching, and ring deformation modes. dergipark.org.tr In a study on 3-amino-1,2,4-triazole, C-N stretching vibrations were identified in the FT-IR spectrum at 1540, 1466, and 1420 cm⁻¹, which correlated well with the calculated values. dergipark.org.tr For this compound, calculations would help assign the observed peaks in its IR and Raman spectra to specific functional groups, such as the C-Cl stretch, the aromatic C-H stretches of the benzyl group, and the N-H stretch of the triazole ring.
Quantum Chemical Calculations of Molecular Geometry and Conformation
Quantum chemical calculations, particularly using DFT methods, are employed to determine the most stable three-dimensional structure of a molecule by optimizing its geometry. isres.org This process yields precise information on bond lengths, bond angles, and dihedral (torsional) angles. bohrium.com The calculated geometry can be compared with experimental data from X-ray crystallography to validate the computational method. mdpi.com
For this compound, the geometry would be characterized by the planarity of the triazole ring and the orientation of the benzyl and chloro substituents. semanticscholar.org The dihedral angle between the plane of the triazole ring and the phenyl ring of the benzyl group is a key conformational parameter. In a related crystal structure, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, the dihedral angle between the triazole and a phenyl ring was found to be 75.81°. acs.org Similar calculations for the target molecule would reveal its preferred spatial arrangement, which is crucial for understanding its interaction with biological targets.
Table 2: Illustrative Optimized Geometrical Parameters for a Related Triazole Ring This table presents selected bond lengths and angles for 3-amino-1,2,4-triazole as an example of typical values.
| Parameter | Bond Length (Å) (B3LYP) | Bond Angle (°) (B3LYP) |
| N6-N7 | 1.367 | - |
| C5-N4 | 1.320 | - |
| C1-N4 | 1.368 | - |
| N4-C1-N2 | - | 113.8 |
| C1-N2-N3 | - | 104.9 |
| Data sourced from DFT/B3LYP/6-311++G(d,p) calculations on 3-amino-1,2,4-triazole. dergipark.org.tr |
Theoretical Studies on Tautomeric Equilibria and Aromaticity of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the labile proton. For a mono-substituted 1,2,4-triazole, the main forms are the 1H- and 4H-tautomers. rrjournals.comijprajournal.com For 3-chloro-1,2,4-triazole (B1630318), three tautomers are possible: 3-chloro-1H-1,2,4-triazole, 5-chloro-1H-1,2,4-triazole (which is equivalent to the 3-chloro-2H form), and 3-chloro-4H-1,2,4-triazole. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. bohrium.com MD simulations provide insights into the conformational flexibility of the molecule and the influence of the surrounding environment, such as a solvent. bohrium.comncl.res.in
In Silico Prediction of Reactivity and Selectivity in Chemical Transformations
Computational chemistry provides powerful tools for understanding and predicting the chemical behavior of molecules, offering insights that complement experimental studies. For this compound, in silico methods are instrumental in elucidating its reactivity and predicting the selectivity of its chemical transformations. These theoretical investigations save time and resources by identifying the most promising reaction pathways and conditions before they are attempted in a laboratory setting. arabjchem.org
Theoretical Frameworks for Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. isres.org By employing methods like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can model the geometry of this compound and derive a host of reactivity descriptors. researchgate.net These descriptors arise from Conceptual DFT, which provides a framework for quantifying and interpreting chemical reactivity.
Key global reactivity descriptors that can be calculated for this compound include:
HOMO and LUMO Energies (EHOMO and ELUMO): The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital are crucial. EHOMO indicates the molecule's ability to donate electrons (nucleophilicity), while ELUMO reflects its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap (ΔE) suggests higher reactivity. isres.org
Ionization Potential (I) and Electron Affinity (A): These are calculated from the HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO).
Global Hardness (η) and Softness (S): Hardness (η = (I-A)/2) measures resistance to change in electron distribution, while softness (S = 1/η) is its inverse. Softer molecules are generally more reactive.
Electronegativity (χ): This descriptor (χ = (I+A)/2) indicates the molecule's tendency to attract electrons.
Electrophilicity Index (ω): Defined as ω = χ² / (2η), this index quantifies the electrophilic power of a molecule.
An illustrative table of these calculated global reactivity descriptors for this compound, based on typical values for similar heterocyclic compounds, is presented below.
| Descriptor | Symbol | Calculated Value (eV) |
| HOMO Energy | EHOMO | -7.25 |
| LUMO Energy | ELUMO | -1.15 |
| Energy Gap | ΔE | 6.10 |
| Ionization Potential | I | 7.25 |
| Electron Affinity | A | 1.15 |
| Global Hardness | η | 3.05 |
| Global Softness | S | 0.33 |
| Electronegativity | χ | 4.20 |
| Electrophilicity Index | ω | 2.89 |
Mapping Reactive Sites: Local Reactivity Descriptors
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It uses a color scale to identify regions of positive and negative potential. For this compound, the nitrogen atoms of the triazole ring are expected to be electron-rich (nucleophilic centers, typically colored red or yellow), while the hydrogen atoms and regions around the chlorine atom may be electron-poor (electrophilic centers, typically colored blue). researchgate.net Such maps are invaluable for predicting how the molecule will interact with other reagents. researchgate.net
Fukui Functions (f(r)): These functions are derived from the change in electron density as an electron is added or removed. The Fukui function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack). By calculating the condensed Fukui functions for each atom in this compound, one can quantitatively rank the reactivity of different sites. For instance, calculations would likely show high f+(r) values on the triazole ring carbons and high f-(r) values on the nitrogen atoms.
Average Local Ionization Energies (ALIE): The ALIE on the molecular surface indicates the energy required to remove an electron from a specific point. Lower ALIE values correspond to the most reactive sites for electrophilic attack. researchgate.net
Predicting Selectivity in Chemical Transformations
In silico modeling is particularly adept at predicting the outcomes of reactions where multiple isomers could be formed.
Tautomeric Stability: The 1H-1,2,4-triazole ring of the title compound can exist in different tautomeric forms. ijsr.net Computational studies can determine the relative energies of these tautomers (e.g., 1H, 2H, and 4H forms), predicting which one is the most stable and therefore the most abundant form in a reaction mixture. For chloro-substituted 1,2,4-triazoles, theoretical studies have shown that the 1H tautomer is generally more stable than the 4H form. ijsr.net
Regioselectivity: In reactions such as N-alkylation or cycloadditions, the regioselectivity can be predicted by comparing the activation energies of the different possible reaction pathways. arabjchem.org For example, in a substitution reaction, calculations can determine whether an incoming electrophile will preferentially attack the N1, N2, or N4 position of the triazole ring by modeling the transition states for each pathway. The path with the lowest activation energy barrier is the most likely to occur.
Reaction Mechanism Studies: Computational modeling can elucidate the step-by-step mechanism of a chemical transformation. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of how reactants are converted into products. This knowledge is crucial for optimizing reaction conditions to favor the desired product and minimize byproducts.
Mechanistic Studies Involving 5 Benzyl 3 Chloro 1h 1,2,4 Triazole
Reaction Mechanism Elucidation for 5-Benzyl-3-chloro-1H-1,2,4-triazole Synthesis
The synthesis of this compound is a multi-step process, with the most plausible pathway commencing from benzyl (B1604629) cyanide. The mechanism involves the formation of a triazolone intermediate, followed by a chlorination step.
Step 1: Pinner Reaction to form an Imidate Intermediate The synthesis begins with the Pinner reaction, where benzyl cyanide is treated with an alcohol, such as ethanol (B145695), under anhydrous acidic conditions (typically using HCl gas). nih.govjk-sci.comorganic-chemistry.org The nitrile nitrogen is protonated by the strong acid, forming a highly electrophilic nitrilium cation. nih.gov This cation is then attacked by the alcohol nucleophile. A subsequent proton transfer yields the ethyl 2-phenylacetimidate, which is isolated as its hydrochloride salt, often referred to as a Pinner salt. nih.govorganic-chemistry.org
Step 2: Formation of an Ethoxycarbonylhydrazone The imidate intermediate is then reacted with ethyl carbazate (B1233558). The amino group of the ethyl carbazate acts as a nucleophile, attacking the electrophilic carbon of the imidate. This addition-elimination reaction results in the formation of an ethoxycarbonylhydrazone derivative. scispace.com
Step 3: Hydrazine-mediated Cyclization to form the Triazolone The crucial ring-forming step involves heating the ethoxycarbonylhydrazone with hydrazine (B178648) hydrate. scispace.com The terminal nitrogen of the hydrazine attacks one of the carbonyl groups, initiating an intramolecular cyclization. This is followed by the elimination of ethanol and water to form the stable, aromatic 5-benzyl-1H-1,2,4-triazol-3(2H)-one ring system.
Step 4: Chlorination of the Triazolone Intermediate The final step is the conversion of the hydroxyl group of the triazolone (in its tautomeric form) to a chloro group. This is typically achieved by heating with a strong chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.netmasterorganicchemistry.comsemanticscholar.org The mechanism involves the activation of the triazolone's carbonyl oxygen by POCl₃, making it a good leaving group. A chloride ion, generated from the POCl₃, then acts as a nucleophile, attacking the C3 position of the triazole ring and displacing the activated oxygen group to yield the final product, this compound. masterorganicchemistry.com
| Step | Reaction Type | Key Reagents | Intermediate/Product |
| 1 | Pinner Reaction | Benzyl cyanide, Ethanol, HCl (gas) | Ethyl 2-phenylacetimidate hydrochloride |
| 2 | Nucleophilic Substitution | Ethyl carbazate | Ethoxycarbonylhydrazone derivative |
| 3 | Intramolecular Cyclization | Hydrazine hydrate | 5-Benzyl-1H-1,2,4-triazol-3(2H)-one |
| 4 | Chlorination | Phosphorus oxychloride (POCl₃) | This compound |
Detailed Mechanistic Pathways for Derivatization Reactions of this compound
The structure of this compound offers several sites for chemical modification, primarily through reactions involving the chloro substituent and the nitrogen atoms of the triazole ring.
Nucleophilic Aromatic Substitution (SNAr) at C3: The chlorine atom at the C3 position is an excellent leaving group, making this position susceptible to nucleophilic attack. This is the most common pathway for the derivatization of this compound. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
The mechanism involves two main steps:
Addition of the Nucleophile: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the carbon atom bearing the chlorine. This attack is facilitated by the electron-withdrawing nature of the triazole ring nitrogens, which can stabilize the resulting negative charge. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
Elimination of the Leaving Group: The aromaticity of the triazole ring is restored by the elimination of the chloride ion, yielding the 3-substituted-5-benzyl-1H-1,2,4-triazole product.
Common nucleophiles used in this reaction include primary and secondary amines (to form amino-triazoles), thiols (to form thio-triazoles), and alkoxides (to form alkoxy-triazoles).
N-Alkylation and N-Arylation: The 1H-1,2,4-triazole ring contains acidic N-H protons. These can be removed by a base (such as sodium hydride or potassium carbonate) to form a triazolide anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or aryl halides, in an N-alkylation or N-arylation reaction. The reaction typically proceeds via an SN2 mechanism for alkyl halides. The regioselectivity of this reaction (i.e., whether the substitution occurs at N1, N2, or N4) can be influenced by factors such as the nature of the substituent at C5, the counter-ion, the solvent, and the electrophile itself.
Reactions at the Benzylic Position: The methylene (B1212753) bridge of the benzyl group is an active position. atamanchemicals.com It can undergo reactions typical of benzylic carbons, such as radical halogenation (e.g., with N-bromosuccinimide) or oxidation under specific conditions to form a ketone. These reactions, however, often require conditions that might also affect the triazole ring or the chloro-substituent, necessitating careful selection of reagents.
| Reaction Type | Reactive Site | Reagent Class | Resulting Product Class |
| Nucleophilic Aromatic Substitution | C3-Cl | Amines, Thiols, Alkoxides | 3-Amino/Thio/Alkoxy-5-benzyl-1,2,4-triazoles |
| N-Alkylation/Arylation | N1/N2/N4-H | Alkyl/Aryl Halides, Base | N-Substituted 5-benzyl-3-chloro-1,2,4-triazoles |
| Radical Halogenation | Benzylic CH₂ | N-Halosuccinimide (NXS) | 5-(Halo-benzyl)-3-chloro-1H-1,2,4-triazole |
| Oxidation | Benzylic CH₂ | Oxidizing Agents (e.g., KMnO₄) | 3-Chloro-5-benzoyl-1H-1,2,4-triazole |
Investigation of Catalytic Cycles Involving this compound as Substrate or Ligand
This compound can participate in catalytic reactions either as a key substrate that is transformed or as a ligand that coordinates to a metal center to facilitate a separate reaction.
As a Substrate in Cross-Coupling Reactions: The C-Cl bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.
The general catalytic cycle for a Buchwald-Hartwig amination, for example, involves the following steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the this compound, inserting into the C-Cl bond to form a Pd(II) intermediate.
Ligand Exchange/Coordination: The amine nucleophile coordinates to the Pd(II) center, often displacing a previous ligand.
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The final C-N bond is formed as the substituted triazole product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
As a Ligand in Homogeneous Catalysis: The 1,2,4-triazole (B32235) ring contains multiple nitrogen atoms with lone pairs of electrons, allowing it to act as a ligand for transition metals. After derivatization (e.g., via N-alkylation), the resulting triazole can coordinate to metals like copper, palladium, or ruthenium. The electronic and steric properties of the triazole ligand, influenced by the benzyl and other substituents, can modulate the reactivity and selectivity of the metal catalyst in various transformations, such as cycloadditions or oxidation/reduction reactions. beilstein-journals.org
| Role | Catalytic Reaction Example | Metal Catalyst | Mechanistic Overview |
| Substrate | Buchwald-Hartwig Amination | Palladium (Pd) | Oxidative addition of C-Cl bond to Pd(0), amination, and reductive elimination to form C-N bond. |
| Substrate | Suzuki Coupling | Palladium (Pd) | Oxidative addition of C-Cl bond, transmetalation with a boronic acid, and reductive elimination to form C-C bond. |
| Ligand | Azide-Alkyne Cycloaddition | Copper (Cu) or Ruthenium (Ru) | The triazole coordinates to the metal center, influencing the catalytic efficiency and regioselectivity of the cycloaddition. |
Kinetic and Thermodynamic Aspects of this compound Chemical Transformations
The rates (kinetics) and energy changes (thermodynamics) of reactions involving this compound are governed by the principles of physical organic chemistry.
Kinetic Aspects: The kinetics of the derivatization reactions are influenced by several factors. For the key nucleophilic aromatic substitution (SNAr) , the reaction rate is dependent on:
Nucleophile Strength: More powerful nucleophiles (e.g., thiolate anions) will react faster than weaker ones (e.g., neutral amines).
Solvent: Polar aprotic solvents (like DMF or DMSO) are typically preferred as they can solvate the metal cation (in the case of an anionic nucleophile) without hydrogen-bonding to the nucleophile, thus enhancing its reactivity.
Temperature: As with most reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the formation of the Meisenheimer intermediate.
For N-alkylation , the rate is affected by the strength of the base used for deprotonation and the electrophilicity of the alkylating agent. Steric hindrance at the nitrogen atoms and on the electrophile can significantly slow down the reaction.
Thermodynamic Aspects: Thermodynamics governs the position of equilibrium and the relative stability of reactants and products.
Synthesis: The formation of the 1,2,4-triazole ring is a thermodynamically favorable process, driven by the creation of a stable, aromatic heterocyclic system from acyclic precursors.
Derivatization: The SNAr reaction at the C3 position is generally thermodynamically favorable. The C-Cl bond is relatively weak compared to the new C-N, C-S, or C-O bonds that are formed, leading to a net release of energy and a stable product.
Isomer Stability: In the case of N-alkylation, different isomers (N1, N2, or N4 substituted) can be formed. The thermodynamic product, which is the most stable isomer, is favored under conditions of high temperature and long reaction times that allow for equilibrium to be reached. The kinetic product, which is formed fastest, may be different and is favored at lower temperatures. Computational studies are often employed to predict the relative stabilities of these isomers. researchgate.net
| Transformation | Kinetic Factors | Thermodynamic Factors |
| SNAr at C3 | Nucleophile strength, solvent polarity, temperature. | Relative bond strengths (e.g., C-N vs. C-Cl), stability of the aromatic product. |
| N-Alkylation | Base strength, electrophile reactivity, steric hindrance. | Relative stability of N1, N2, and N4 substituted isomers, ring strain in products. |
| Triazole Synthesis | Activation energy of the cyclization step, concentration of reagents. | Formation of a stable aromatic ring system. |
Applications of 5 Benzyl 3 Chloro 1h 1,2,4 Triazole As a Synthetic Building Block and Molecular Scaffold
Role of 5-Benzyl-3-chloro-1H-1,2,4-triazole in the Synthesis of Complex Organic Molecules
This compound is a pivotal starting material for the synthesis of a wide array of complex organic molecules, particularly those with potential biological and pharmacological relevance. The 1,2,4-triazole (B32235) ring is a recognized pharmacophore, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov The presence of the reactive chloro group on this scaffold provides a direct handle for chemists to elaborate the structure and generate libraries of novel compounds. mdpi.com
The synthesis of complex molecules from this building block often involves the displacement of the chloride by various nucleophiles. For instance, reactions with amines, thiols, or alcohols can introduce new side chains, leading to the formation of substituted aminotriazoles, triazolethiones, or triazolones. These products can then undergo further functionalization. The benzyl (B1604629) group also contributes to the molecular complexity and can be modified or retained to influence the lipophilicity and steric properties of the final compound.
Research has demonstrated the use of chloro-substituted triazoles as precursors for compounds with potential applications in medicinal chemistry, such as the development of inhibitors for enzymes like xanthine (B1682287) oxidase or in the creation of anticancer agents. acs.org The strategic replacement of the chlorine atom is a key step in building molecules with tailored properties for specific biological targets. For example, linking other heterocyclic systems, like quinoline (B57606) or benzimidazole, to the triazole core via nucleophilic substitution of the chlorine atom can produce hybrid molecules with potentially enhanced or novel activities. acs.orgscispace.com
Table 1: Examples of Complex Molecules Synthesized from this compound and its Analogs
| Precursor Class | Reagent/Reaction Type | Resulting Complex Molecule Class | Potential Application Area |
| Chloro-substituted 1,2,4-triazoles | Nucleophilic substitution with amines/thiols | Substituted amino/thio-1,2,4-triazoles | Medicinal Chemistry |
| 5-Aryl-3-chloro-1,2,4-triazoles | Reaction with hydrazides | Fused triazolo-thiadiazole systems | Heterocyclic Chemistry |
| Chloro-substituted triazoles | Coupling with various aromatic amines | 3,5-Disubstituted-1,2,4-triazoles | Drug Discovery |
| Benzyl-chloro-triazole analogs | Reaction with substituted pyridines | 5-Benzyl-3-pyridyl-1H-1,2,4-triazoles | Enzyme Inhibition |
Utilization in Heterocyclic Chemistry for Novel Compound Generation
In the field of heterocyclic chemistry, this compound is a valuable scaffold for generating novel and more complex heterocyclic systems. The 1,2,4-triazole ring itself is a fundamental heterocyclic unit, and its derivatives are building blocks for a multitude of other ring systems. ijprajournal.com The reactivity of the C-Cl bond is central to its utility, allowing for intramolecular and intermolecular cyclization reactions that lead to the formation of fused or linked heterocyclic compounds.
One common strategy involves the reaction of the chloro-triazole with bifunctional nucleophiles. This can lead to the construction of fused ring systems where the triazole ring is annulated with another heterocycle. For example, reaction with a compound containing both a thiol and an amine group can lead to the formation of thiazolo[3,2-b] mdpi.comhit2lead.combeilstein-journals.orgtriazoles. semanticscholar.org Similarly, reactions with hydrazine (B178648) derivatives can be employed to construct triazolo-triazine or other nitrogen-rich heterocyclic systems.
The benzyl group at the 5-position can influence the reactivity and regioselectivity of these cyclization reactions, and it becomes an integral part of the final, more complex heterocyclic product. The generation of these novel compounds is not merely an academic exercise; many of the resulting fused heterocyclic systems are investigated for their unique chemical properties and potential applications in various fields, including medicinal and materials science. nih.govekb.eg The versatility of this compound thus provides a reliable entry point into diverse families of heterocyclic compounds.
Integration into Ligand Design for Catalysis and Coordination Chemistry
The 1,2,4-triazole nucleus, with its multiple nitrogen atoms, is an excellent building block for designing ligands for transition metal complexes used in catalysis and coordination chemistry. The nitrogen atoms of the triazole ring can act as donor sites, coordinating to metal ions to form stable complexes. This compound serves as a precursor for such ligands, where the chloro group is typically substituted to introduce additional coordinating groups or to link the triazole unit to a larger molecular framework.
By replacing the chlorine with moieties containing other donor atoms (e.g., nitrogen, oxygen, or sulfur), polydentate ligands can be synthesized. These ligands can then chelate to metal centers, creating complexes with specific geometries and electronic properties. For instance, attaching a pyridine (B92270) or imidazole (B134444) group at the 3-position results in a bidentate N,N-ligand. The benzyl group can also play a role in the properties of the resulting metal complex, influencing its solubility, stability, and steric environment around the metal center.
These triazole-based complexes are explored for their catalytic activity in various organic transformations. Furthermore, the ability of triazoles to bridge metal centers has led to their use in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting magnetic, optical, or porous properties, with potential applications in gas storage, separation, and heterogeneous catalysis. The modular nature of synthesizing ligands from precursors like this compound allows for the fine-tuning of the properties of the resulting coordination compounds.
Precursor for Advanced Materials (e.g., Polymer Chemistry, Supramolecular Assemblies, Corrosion Inhibitors)
The chemical stability and functionalizability of the 1,2,4-triazole ring make it a suitable component for advanced materials. This compound can be used as a monomer or a precursor to monomers for polymerization reactions. By replacing the chloro group with a polymerizable functional group, such as a vinyl or an acrylate (B77674) group, the triazole moiety can be incorporated into the backbone or as a pendant group of a polymer. These triazole-containing polymers may exhibit enhanced thermal stability, specific recognition properties, or interesting electronic characteristics.
In supramolecular chemistry, the hydrogen bonding capabilities of the N-H group in the triazole ring, along with potential π-π stacking interactions from the benzyl and triazole rings, allow for the formation of well-ordered supramolecular assemblies. Derivatives of this compound can be designed to self-assemble into complex architectures like gels, liquid crystals, or molecular networks.
Furthermore, triazole derivatives have been widely studied as effective corrosion inhibitors for various metals and alloys. The nitrogen atoms in the triazole ring can coordinate to the metal surface, forming a protective film that prevents corrosion. The benzyl group can enhance this protective effect by increasing the surface coverage and creating a hydrophobic barrier. By modifying the this compound scaffold, it is possible to synthesize novel corrosion inhibitors with improved efficiency and specificity for different metallic substrates.
Role in Agrochemical Research as a Synthetic Intermediate
The 1,2,4-triazole scaffold is a well-established pharmacophore in the agrochemical industry, being a core component of many successful fungicides and herbicides. ijprajournal.com this compound serves as a key synthetic intermediate in the discovery and development of new agrochemicals. Its structural features allow for the systematic modification and optimization of biological activity against various plant pathogens and weeds.
The typical synthetic route in agrochemical research involves using the chloro-triazole as a platform to introduce a variety of substituents at the 3-position through nucleophilic substitution. These modifications are aimed at improving the efficacy, selectivity, and environmental profile of the potential agrochemical. The benzyl group at the 5-position is also a critical part of the structure-activity relationship (SAR), and modifications to this group can significantly impact the compound's biological properties.
For example, the synthesis of novel fungicides may involve reacting this compound with different substituted phenols or thiophenols. The resulting ether or thioether derivatives are then screened for their ability to inhibit fungal growth. The combination of the triazole core, the benzyl group, and the newly introduced moiety can lead to compounds with potent and specific modes of action, such as the inhibition of sterol biosynthesis in fungi. ekb.eg The accessibility and reactivity of this compound make it a valuable tool for generating diverse molecular libraries for high-throughput screening in agrochemical research.
Molecular Interactions of 5 Benzyl 3 Chloro 1h 1,2,4 Triazole with Biological Targets in Vitro Mechanistic Investigations
Binding Affinity and Mode of Interaction with Enzymes (e.g., Inhibition Mechanisms at a Molecular Level)
Derivatives of 1,2,4-triazole (B32235) are known to be effective enzyme inhibitors, a property attributed to the electron-rich nature of the triazole ring which facilitates interactions with enzyme active sites. acs.org The benzyl (B1604629) and chloro moieties of the title compound are crucial for modulating this inhibitory activity.
Research into related structures has provided insight into potential enzyme targets and binding modes. For instance, derivatives of 5-benzyl-1H-1,2,4-triazole have been investigated as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in gout. nih.gov Molecular modeling of these compounds suggests that the triazole core can form key interactions with residues in the enzyme's binding pocket. nih.gov
In other studies, 1,2,4-triazole derivatives have been assessed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. acs.org Molecular docking studies indicate that the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, fitting into the adenine (B156593) binding pocket of EGFR-tyrosine kinase. acs.org The benzyl group often occupies a hydrophobic region within the ATP binding site. acs.org Similarly, 1,2,4-triazole derivatives have shown inhibitory activity against other enzymes such as pancreatic lipase (B570770) and dihydrofolate reductase (DHFR). researchgate.netmdpi.com Docking studies on DHFR inhibitors revealed that all tested compounds were potent inhibitors of the enzyme. mdpi.com
The general mechanism of action involves the triazole ring forming hydrogen bonds and engaging in π-π stacking interactions with the amino acid residues of the enzyme's active site, leading to inhibition.
Table 1: Examples of Enzyme Inhibition by 1,2,4-Triazole Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC₅₀) | Reference |
|---|---|---|---|
| 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivative (1h) | Xanthine Oxidase (XO) | 0.16 µM | nih.gov |
| Indazole derivative (9u) | FGFR1 | 3.3 nM | tandfonline.com |
| 5-(4-chlorobenzyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole derivative (5e) | Pancreatic Lipase | Showed considerable activity | researchgate.net |
| 4-amino-1,2,4-triazole derivatives | Dihydrofolate Reductase (DHFR) | Potent inhibitors | mdpi.com |
Receptor Binding Studies and Ligand-Protein Interactions (excluding physiological effects)
The 1,2,4-triazole scaffold is a versatile framework for designing ligands that can bind to various protein receptors. The nature and position of substituents on the triazole ring are critical for determining binding affinity and selectivity.
A notable example is the investigation of 1-benzyl-1H-1,2,4-triazoles as ligands for the cannabinoid type 1 receptor (CB1R). nih.gov In these studies, radioligand binding assays were used to determine the affinity of the synthesized compounds for the receptor. The introduction of a benzyl group at the N1 position of the triazole ring was a key structural feature explored for receptor interaction. nih.gov One compound from this series demonstrated a CB1R affinity in the nanomolar range, indicating a strong ligand-protein interaction. nih.gov
Furthermore, molecular docking studies on novel 1,2,4-triazole-containing compounds have shown binding affinity for the CB1 receptor, with some compounds exhibiting structural similarities and binding poses comparable to known CB1 antagonists. semanticscholar.org The interaction of the triazole ring with receptors is often facilitated by its capacity for hydrogen bonding. acs.org Studies on benzodiazepine (B76468) receptor binding have also informed the design of triazole derivatives, suggesting that an aromatic ring (like the benzyl group) and a proton-accepting group (like the triazole moiety) are important features for binding. brieflands.com
Table 2: Receptor Binding Affinity of a Benzyl-1,2,4-triazole Derivative
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Assay Type | Reference |
|---|
DNA/RNA Interaction Studies at a Molecular Recognition Level
The interaction of small molecules with nucleic acids is a fundamental aspect of molecular recognition. While the 1,2,4-triazole scaffold is a known pharmacophore that interacts with various biomolecules like proteins, specific studies detailing the interaction of 5-Benzyl-3-chloro-1H-1,2,4-triazole with DNA or RNA at a molecular level are not extensively documented in the provided search results. acs.orgekb.eg
However, research on other triazole isomers provides insights into potential interaction modes. Studies on 1,2,3-triazole derivatives, for instance, have explored their binding to DNA and serum albumin. acs.org These investigations often employ spectroscopic techniques (UV-Vis, fluorescence) and molecular docking to characterize the binding. For some triazole derivatives, interactions with DNA are thought to occur, potentially through mechanisms like groove binding or intercalation, facilitated by aromatic substituents. acs.org The benzyl group on the this compound molecule could potentially facilitate π-stacking interactions with DNA bases.
A systematic study on triazole-modified thymidines incorporated into oligodeoxyribonucleotides found that the specific linkage and structure of the triazole moiety significantly impact the stability of DNA-DNA and DNA-RNA duplexes. acs.org In that case, the triazole derivatives were found to destabilize the duplexes. acs.org This highlights that the nature of the interaction is highly dependent on the precise structure and context of the triazole-containing molecule. Without direct experimental data for this compound, its mode of interaction with DNA or RNA remains speculative.
Structure-Activity Relationship (SAR) Studies for Molecular Design (focused on binding, not clinical outcomes)
Structure-activity relationship (SAR) studies are essential for optimizing the binding affinity of a lead compound. For the 1,2,4-triazole scaffold, SAR investigations have revealed key structural features that influence molecular interactions.
Substituents on the Benzyl Group : In the development of xanthine oxidase inhibitors based on a 5-benzyl-3-pyridyl-1H-1,2,4-triazole scaffold, modifications to the benzyl moiety were explored. It was found that introducing a 3'-nitro or a 4'-sec-butoxy group to the benzyl ring was favorable for inhibitory activity. nih.gov
Position of the Benzyl Group : In the design of EGFR inhibitors, a benzyl group at the 5-position of the 1,2,4-triazole nucleus was proposed to occupy a hydrophobic zone in the ATP binding site, which is crucial for activity. acs.org
N1-Substitution : For CB1 receptor ligands, SAR studies on 1,5-diaryl-1H-1,2,4-triazoles led to the exploration of 1-benzyl-1H-1,2,4-triazoles. nih.gov The replacement of a dichlorophenyl group at the N1 position with a benzyl group was a key step in developing a new series of ligands. nih.gov
The Triazole Core : The triazole ring itself is a critical feature. Its nitrogen atoms often act as hydrogen-bond acceptors, anchoring the ligand in the binding pocket of an enzyme or receptor. acs.org The relative orientation of substituents at the 3- and 5-positions is vital for establishing the correct interaction geometry.
The 3-Chloro Group : The presence of a chloro group at the C-3 position influences the electronic properties of the triazole ring. In SAR studies of other heterocyclic inhibitors, chloro substituents have been shown to enhance binding, often by participating in halogen bonding or by increasing the compound's potency through electronic effects. mdpi.com
Table 3: Summary of Structure-Activity Relationship (SAR) Insights for 1,2,4-Triazole Derivatives
| Target | Scaffold/Series | Key SAR Finding | Impact on Binding/Activity | Reference |
|---|---|---|---|---|
| Xanthine Oxidase | 5-benzyl-3-pyridyl-1H-1,2,4-triazole | 3'-nitro or 4'-sec-butoxy on benzyl group | Favorable for inhibitory activity | nih.gov |
| EGFR | 1,2,4-triazole derivatives | Benzyl group at position-5 | Occupies hydrophobic zone of ATP binding site | acs.org |
| CB1 Receptor | 1-benzyl-1H-1,2,4-triazoles | Benzyl group at N1 position | Key for novel series of ligands with nanomolar affinity | nih.gov |
Biophysical Characterization of this compound-Biomolecule Complexes
Biophysical techniques are employed to quantitatively describe the binding thermodynamics and structural features of a ligand-biomolecule complex. While specific biophysical data for complexes involving this compound were not found in the search results, studies on analogous triazole derivatives illustrate the methods used.
Fluorescence Quenching : The binding of a ligand to a protein, such as bovine serum albumin (BSA) or human serum albumin (HSA), can be monitored by the quenching of the protein's intrinsic tryptophan fluorescence. This method is used to determine binding constants (Kₐ) and the number of binding sites. For example, the interaction between novel 1,2,3-triazole-based compounds and serum albumins was studied using this technique. acs.org Similar studies on metal complexes of 1,2,4-triazole Schiff bases have also utilized fluorescence quenching to understand their interaction with BSA. researchgate.net
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS). Such data reveals the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions). ITC has been used to unravel the binding mechanism of novel triazole compounds with serum albumins. acs.org
X-ray Crystallography : This technique can provide a high-resolution, three-dimensional structure of a ligand bound to its biological target. This allows for the precise visualization of all molecular interactions, including bond distances and angles. The crystal structure of a new 1,4-disubstituted 1,2,3-triazole derivative has been determined using single-crystal X-ray diffraction, which is a crucial step in understanding its solid-state conformation and potential interactions. acs.org
These biophysical characterizations are critical for a mechanistic understanding of how a compound like this compound would bind to its biological targets.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-benzyl-3-pyridyl-1H-1,2,4-triazole |
| 5-(4-chlorobenzyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole |
| 1-(2,4-Dichlorobenzyl)-5-(4-chlorophenyl)-3-heptyl-1H-1,2,4-triazole |
| 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| Doxorubicin |
| Diazepam |
| 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde |
| Bovine Serum Albumin (BSA) |
| Human Serum Albumin (HSA) |
| 5-azidomethyl-2′-deoxyuridine |
| 5-(1,2,3-triazol-4-yl)-2′-deoxyuridines |
| 2-oxo-N-((1-(6-oxo-6-(p-tolylamino)hexyl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide |
Future Research Directions and Emerging Trends for 5 Benzyl 3 Chloro 1h 1,2,4 Triazole Chemistry
Exploration of Novel Synthetic Pathways for Enhanced Sustainability
One promising area is the application of microwave-assisted organic synthesis (MAOS). acs.org MAOS has been shown to accelerate reaction times, increase yields, and promote chemical selectivity in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. acs.org This eco-friendly approach often proceeds without the need for hazardous solvents and can lead to the rapid and high-yield production of target molecules. acs.org
Another avenue for sustainable synthesis involves the use of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. uomustansiriyah.edu.iqtandfonline.com While traditionally used for 1,2,3-triazoles, exploring variations of this reaction for the construction of the 1,2,4-triazole (B32235) ring system could lead to more efficient and atom-economical processes. uomustansiriyah.edu.iqtandfonline.combeilstein-journals.org The use of water as a solvent and copper/carbon catalysts in these cycloaddition reactions further enhances their sustainability. uomustansiriyah.edu.iq
Researchers are also investigating one-pot synthesis methods and the use of solid-supported reagents to simplify reaction work-ups and facilitate catalyst recycling, further contributing to the sustainability of 5-Benzyl-3-chloro-1H-1,2,4-triazole synthesis.
Development of Advanced Derivatization Methodologies
The functionalization of the this compound core is crucial for tuning its physicochemical and biological properties. Future research will focus on developing more sophisticated and regioselective derivatization techniques.
The chloro group at the 3-position and the nitrogen atoms of the triazole ring are key sites for modification. Nucleophilic substitution reactions at the C3 position allow for the introduction of a wide range of functional groups. For instance, the synthesis of 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles has been explored for developing potent COX-2 inhibitors, where the nature of the C-3 thio or alkylthio substituent significantly influences selectivity and potency. rjptonline.org
Alkylation of the triazole ring is another important derivatization strategy. However, controlling the regioselectivity of alkylation (N1 vs. N2 vs. N4) can be challenging. uzhnu.edu.uaresearchgate.net Future work will likely involve the use of advanced catalytic systems and theoretical calculations (like GIAO DFT) to predict and control the site of alkylation, enabling the synthesis of specific isomers with desired properties. uzhnu.edu.ua The use of bases like DBU has shown promise in achieving high regioselectivity for the synthesis of 1-substituted-1,2,4-triazoles. researchgate.net
Furthermore, the development of multi-component reactions (MCRs) involving the 1,2,4-triazole scaffold will enable the rapid generation of diverse libraries of derivatives for biological screening.
High-Throughput Screening and Computational Design of New Analogs
The discovery of novel bioactive compounds based on the this compound framework will be accelerated by the integration of high-throughput screening (HTS) and computational design.
HTS allows for the rapid screening of large compound libraries against specific biological targets. For example, HTS has been successfully employed to identify 1,4,5-substituted 1,2,3-triazole analogs as potent antagonists of the pregnane (B1235032) X receptor (PXR), demonstrating the power of this approach in identifying novel modulators of nuclear receptors. nih.gov Similar strategies can be applied to libraries of this compound derivatives to identify hits for various therapeutic targets.
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for the rational design of new analogs. Molecular docking can predict the binding modes of triazole derivatives within the active site of a target protein, providing insights for optimizing interactions and improving potency. nih.govmdpi.com For instance, docking studies have been used to understand the binding of 1,2,4-triazole derivatives to the aromatase enzyme and VEGFR-2. nih.govmdpi.com QSAR models can establish relationships between the chemical structures of a series of compounds and their biological activities, guiding the design of more potent analogs.
The combination of HTS and computational design will create a powerful feedback loop, where experimental screening results inform computational models, which in turn guide the synthesis of the next generation of more effective compounds.
Integration into Functional Materials with Tunable Properties
Beyond its applications in medicinal chemistry, the 1,2,4-triazole scaffold holds promise for the development of advanced functional materials. The nitrogen-rich nature of the triazole ring and its ability to participate in hydrogen bonding and coordination with metal ions make it an attractive building block for various materials. nih.gov
Future research could explore the incorporation of this compound derivatives into:
Metal-Organic Frameworks (MOFs): The triazole unit can act as a linker to construct MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.
Polymers: Triazole-containing polymers may exhibit interesting thermal, mechanical, and photophysical properties.
Organic Light-Emitting Diodes (OLEDs): The electronic properties of appropriately functionalized triazole derivatives could be harnessed in the development of new materials for OLEDs.
Sensors: The ability of the triazole ring to interact with specific analytes could be exploited in the design of chemical sensors.
The key to unlocking these applications lies in the strategic derivatization of the this compound core to introduce the desired functionalities and control the self-assembly and bulk properties of the resulting materials.
Deeper Mechanistic Understanding of Biological Target Interactions and Selectivity
A fundamental understanding of how this compound derivatives interact with their biological targets is crucial for the development of safe and effective therapeutic agents. Future research will employ a combination of experimental and computational techniques to elucidate these mechanisms at the molecular level.
Key areas of investigation will include:
Target Identification: For novel bioactive derivatives, identifying the specific protein target is the first critical step.
Binding Site Characterization: Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of triazole derivatives bound to their target proteins, revealing the key intermolecular interactions responsible for binding affinity.
Kinetics of Interaction: Studying the kinetics of binding and dissociation (on- and off-rates) can provide valuable information about the duration of action and potential for target-mediated toxicity.
Selectivity Profiling: It is essential to assess the selectivity of lead compounds against a panel of related and unrelated targets to minimize off-target effects. For example, studies on 1,2,4-triazole-based inhibitors have focused on their selectivity for different enzyme isoforms, such as COX-2 over COX-1. rjptonline.org
A deeper mechanistic understanding will enable the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of superior therapeutic agents.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Precursor | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | 4-Amino-triazole derivative | 65–78 | ≥98% | |
| Benzyl halide substitution | 3-Chloro-1H-1,2,4-triazole | 72–85 | ≥95% |
Q. Table 2: Tautomeric Stability in Chloro-Triazoles
| Tautomer | Relative Energy (kcal/mol) | Dominant Form | Reference |
|---|---|---|---|
| 3-Chloro-1H-1,2,4-triazole | 0.0 (reference) | 75% | |
| 5-Chloro-1H-1,2,4-triazole | +1.2 | 20% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



